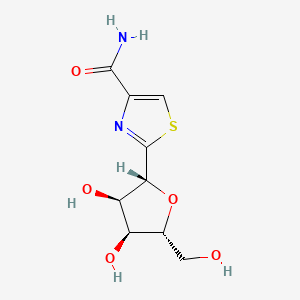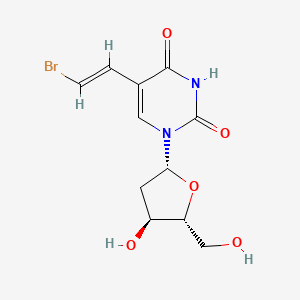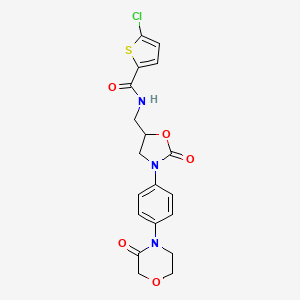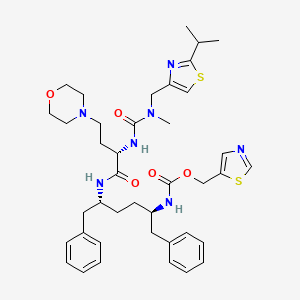
Cobicistat
概要
説明
Cobicistat, sold under the brand name Tybost, is a medication used in the treatment of human immunodeficiency virus infection (HIV/AIDS). Its major mechanism of action is through the inhibition of human CYP3A proteins . It is a component of three four-drug, fixed-dose combination HIV treatments .
Synthesis Analysis
The synthesis of Cobicistat involves several metabolic pathways including glycine conjugation, N-acetyl cysteine conjugation, morpholine ring-opening, and thiazole ring-opening .Molecular Structure Analysis
Cobicistat has a complex molecular structure. It is a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes . The structure of Cobicistat is similar to that of ritonavir, another pharmacoenhancer .Chemical Reactions Analysis
Cobicistat undergoes various chemical reactions in the body. It is metabolized predominantly by CYP3A. Cobicistat metabolites have been identified in mouse and human liver microsomes .科学的研究の応用
Pharmacokinetic Enhancer
Cobicistat is used as a pharmacokinetic enhancer of atazanavir and darunavir in HIV-1 infection . It selectively inhibits cytochrome P450 3A, with less drug interaction potential than ritonavir . It provides protease inhibitor exposure bioequivalent to that of low-dose ritonavir (i.e. 100 mg/day) when used to boost atazanavir or darunavir .
Virological Suppression
Cobicistat achieves virological suppression rates that are high and noninferior to ritonavir when used to boost atazanavir-based therapy in treatment-naïve adults . This makes it a valuable tool in the management of HIV-1 infection.
Tolerability
Cobicistat is generally well tolerated . It has a similar tolerability profile to ritonavir, making it a viable alternative for patients who may experience adverse effects with ritonavir.
Reduction of Drug Interactions
Due to its more selective inhibition of CYP3A and lower likelihood for enzymatic induction, cobicistat has a lower potential for off-target drug interactions than ritonavir . This can be particularly beneficial in patients who are on multiple medications.
Solubility and Co-formulation
Cobicistat is more soluble than ritonavir, making co-formulation with antiretrovirals easier . This can simplify medication regimens and potentially improve patient adherence.
Renal Profile
While cobicistat may increase serum creatinine levels and thus reduce estimated glomerular filtration rate (GFR), it does not appear to affect actual GFR . This is an important consideration in patients with renal impairment or those at risk of developing renal disease.
作用機序
Target of Action
Cobicistat primarily targets the Cytochrome P450 3A (CYP3A) isoforms . These are a group of heme-thiolate monooxygenases that play a crucial role in the metabolism of a variety of structurally unrelated compounds, including xenobiotics and endogenous compounds .
Mode of Action
Cobicistat is a mechanism-based inhibitor of CYP3A isoforms . It works by inhibiting the CYP3A-mediated metabolism, which increases the systemic exposure of CYP3A substrates, such as atazanavir and darunavir . This inhibition allows for increased anti-viral activity at a lower dosage .
Biochemical Pathways
The primary biochemical pathway affected by Cobicistat is the CYP3A-mediated metabolism . By inhibiting this pathway, Cobicistat increases the systemic exposure of drugs metabolized by CYP3A enzymes, such as atazanavir and darunavir . This results in enhanced antiviral activity without the need for increased dosage .
Pharmacokinetics
Cobicistat is a pharmacokinetic enhancer . It increases the systemic exposure of atazanavir or darunavir in combination with other antiretroviral agents in the treatment of HIV-1 infection . It does this by inhibiting the CYP3A-mediated metabolism, which increases the bioavailability of these drugs .
Result of Action
The molecular and cellular effects of Cobicistat’s action primarily involve the enhancement of antiviral activity . By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of antiretroviral drugs, thereby enhancing their antiviral activity . This allows for better treatment outcomes and a decreased side effect profile .
Action Environment
The action, efficacy, and stability of Cobicistat can be influenced by various environmental factors, including the presence of other drugs. For instance, the concomitant administration of non-ritonavir-boosted atazanavir and ritonavir-boosted darunavir can decrease Cobicistat clearance . This highlights the importance of considering potential drug-drug interactions when using Cobicistat .
Safety and Hazards
Cobicistat may increase serum creatinine levels via the inhibition of proximal renal tubular cell transporters and thus reduce estimated glomerular filtration rate, although it does not appear to affect actual glomerular filtration rate . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
将来の方向性
Cobicistat is a potential addition to the management of HIV infection as a pharmacokinetic enhancer. With potent durability through 48 weeks, a tolerability profile comparable to other first- and second-line antiretroviral therapies, and a convenient dosing schedule with low daily pill burden in fixed-dose combination tablets, cobicistat is a potential addition to the management of HIV infection as a PK enhancer .
特性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-CQXVEOKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143269 | |
| Record name | Cobicistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. Inhibition of CYP3A-mediated metabolism by cobicistat increases the systemic exposure of CYP3A substrates atazanavir and darunavir and therefore enables increased anti-viral activity at a lower dosage. Cobicistat does not have any anti-HIV activity on its own. | |
| Record name | Cobicistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cobicistat | |
CAS RN |
1004316-88-4 | |
| Record name | Cobicistat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobicistat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobicistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cobicistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBICISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



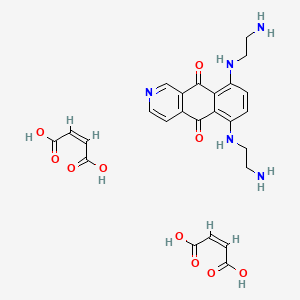


![2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide](/img/structure/B1684492.png)

